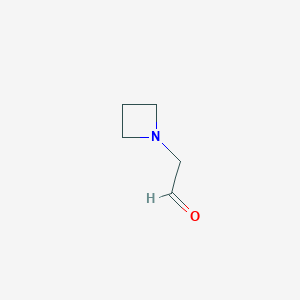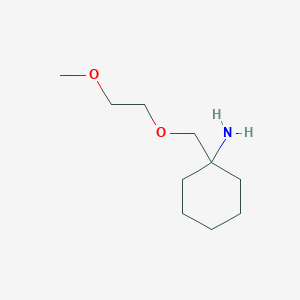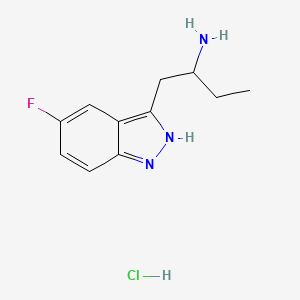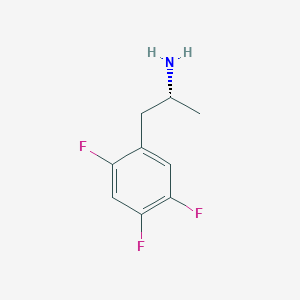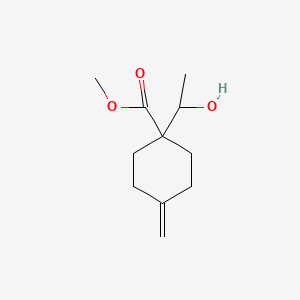
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxyethyl group, and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require specific catalysts and solvents to ensure the correct orientation and attachment of these groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: Various substituents can be introduced at different positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
科学的研究の応用
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Methyl 1-(1-hydroxyethyl)-4-methylcyclohexane-1-carboxylate: Lacks the methylidene group.
Ethyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both the hydroxyethyl and methylidene groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8,9(2)12)10(13)14-3/h9,12H,1,4-7H2,2-3H3 |
InChIキー |
OFPIRAOFWTZELV-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CCC(=C)CC1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


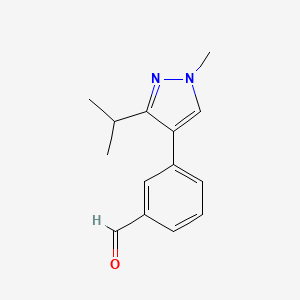
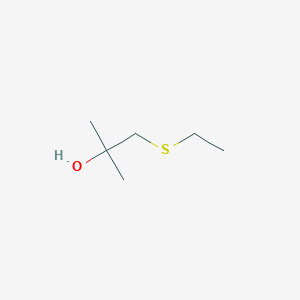
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
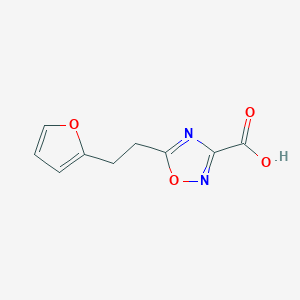
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
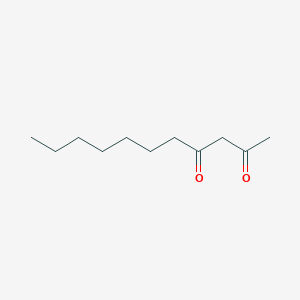
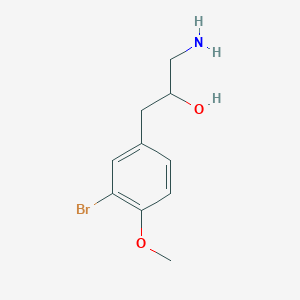
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
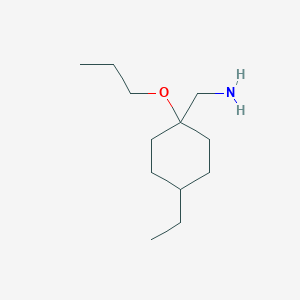
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
